1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one
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Overview
Description
1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by the presence of dichlorophenyl and isopropylthio groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with isopropylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve reagents like halogens or nitrating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(methylthio)ethan-1-one
- 1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one
- 1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one
Uniqueness
1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of the isopropylthio group, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one, also known by its CAS number 2234-16-4, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a dichlorophenyl group and an isopropylthio moiety, suggests potential biological activities that merit investigation.
- Molecular Formula : C₈H₆Cl₂O
- Molecular Weight : 189.039 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific findings from diverse studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens.
Table 1: Antimicrobial Efficacy Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 128 µg/mL |
These results suggest that the compound has moderate to strong antimicrobial properties, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through in vitro assays measuring cytokine production.
Findings:
- Inhibition of TNF-alpha and IL-6 production was observed in macrophage cultures treated with the compound at concentrations ranging from 10 to 100 µM.
- The compound demonstrated a dose-dependent reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.
Anticancer Properties
Recent research has explored the anticancer effects of this compound on various cancer cell lines.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:
- IC50 Value : 15 µM after 48 hours of exposure.
- Induction of apoptosis was confirmed via flow cytometry analysis.
This suggests that the compound may act as a potential chemotherapeutic agent by inducing cell death in cancer cells.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Inhibition of key signaling pathways involved in inflammation and cell proliferation.
- Interaction with cellular membranes , leading to altered permeability and subsequent cell death in cancerous cells.
Properties
Molecular Formula |
C11H12Cl2OS |
---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(2)15-6-11(14)9-4-3-8(12)5-10(9)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
SDNYLAKGMCZZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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